Isoprenaline

Descripción

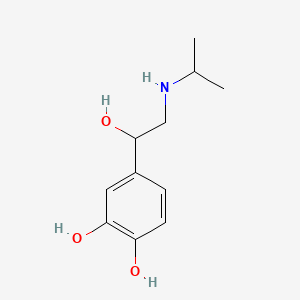

Structure

3D Structure

Propiedades

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZZKOKVBUJMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023175 | |

| Record name | Isoproterenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoproterenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.86e+00 g/L | |

| Record name | Isoproterenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7683-59-2 | |

| Record name | Isoproterenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7683-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoproterenol [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007683592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoprenaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | isoproterenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isoproterenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoproterenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoprenaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROTERENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L628TT009W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoproterenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170.5 °C | |

| Record name | Isoprenaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoproterenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Isoprenaline on Beta-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenaline, a synthetic catecholamine, serves as a non-selective agonist for beta-adrenergic receptors (β-ARs), exhibiting potent activity at β1, β2, and β3 subtypes. Its interaction with these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events, primarily mediated by the canonical Gs-adenylyl cyclase-cAMP pathway, leading to diverse physiological responses. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, presenting quantitative data on its binding affinity and functional potency, detailed experimental protocols for studying its effects, and visual representations of the key signaling pathways.

Core Mechanism of Action: The Gs-cAMP Signaling Cascade

This compound's primary mechanism of action involves the activation of β-adrenergic receptors, which are coupled to the stimulatory G-protein, Gs.[1] Upon binding of this compound, the β-adrenergic receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).[1] This activation causes the dissociation of the Gαs-GTP complex from the βγ-subunits.

The liberated Gαs-GTP complex then binds to and activates adenylyl cyclase, a membrane-bound enzyme. Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP), a crucial second messenger. The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream target proteins within the cell, leading to a variety of physiological effects depending on the receptor subtype and cell type.

Receptor Subtype-Specific Actions

This compound's non-selective nature results in the activation of all three major β-adrenergic receptor subtypes, each with distinct tissue distribution and downstream effects:

-

β1-Adrenergic Receptors: Predominantly located in the heart, activation of β1-ARs by this compound leads to increased heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity.[2]

-

β2-Adrenergic Receptors: Found in smooth muscle tissues, particularly in the bronchioles and blood vessels. This compound-mediated activation of β2-ARs causes smooth muscle relaxation, leading to bronchodilation and vasodilation.[2]

-

β3-Adrenergic Receptors: Primarily expressed in adipose tissue, their activation by this compound is involved in the regulation of lipolysis and thermogenesis.

Quantitative Pharmacology of this compound

The affinity and potency of this compound for each β-adrenergic receptor subtype can be quantified through binding and functional assays. The following tables summarize key quantitative data.

Table 1: this compound Binding Affinity (pKi) at Human β-Adrenergic Receptors

| Receptor Subtype | Mean pKi ± SEM |

| β1 | 6.06 ± 0.08 |

| β2 | 6.64 ± 0.09 |

| β3 | 5.89 ± 0.07 |

Data from whole-cell [3H]-CGP 12177 radioligand binding assays in CHO-K1 cells stably expressing human β-adrenergic receptors.

Table 2: this compound Functional Potency (pEC50) and Efficacy (Emax) at Human β-Adrenergic Receptors

| Receptor Subtype | Mean pEC50 ± SEM | Mean Emax (% of maximum) |

| β1 | 7.37 ± 0.06 | 100 |

| β2 | 7.91 ± 0.05 | 100 |

| β3 | 7.15 ± 0.04 | 100 |

Data from [3H]-cAMP accumulation assays in CHO-K1 cells stably expressing human β-adrenergic receptors.

G-Protein Independent Signaling: The Role of β-Arrestin

Beyond the classical Gs-cAMP pathway, this compound can also induce β-arrestin-mediated signaling. Upon agonist binding and subsequent receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, as well as the initiation of G-protein independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for β-adrenergic receptors using a competitive binding assay with a radiolabeled antagonist, such as [3H]-dihydroalprenolol ([3H]-DHA).

Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the β-adrenergic receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of [3H]-DHA (typically at its Kd value), and varying concentrations of unlabeled this compound.

-

Include wells for total binding (no this compound) and non-specific binding (a high concentration of a non-radiolabeled antagonist, e.g., propranolol).

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (HTRF)

This protocol measures the functional potency (EC50) of this compound by quantifying the intracellular accumulation of cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Workflow:

Detailed Methodology:

-

Cell Culture and Seeding:

-

Culture cells expressing the β-adrenergic receptor of interest.

-

Seed the cells into a 384-well plate and incubate overnight.

-

-

Compound Preparation and Stimulation:

-

Prepare serial dilutions of this compound in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Remove the culture medium from the cells and add the this compound solutions.

-

Incubate at room temperature for 30 minutes.

-

-

Cell Lysis and HTRF Reagent Addition:

-

Add the HTRF lysis buffer containing the two detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

-

Plate Reading:

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) for each well.

-

Generate a cAMP standard curve to convert the HTRF ratios to cAMP concentrations.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

β-Arrestin Recruitment Assay (PathHunter®)

This protocol measures the recruitment of β-arrestin to the β-adrenergic receptor upon this compound stimulation using the DiscoverX PathHunter® enzyme fragment complementation (EFC) assay.[3]

Workflow:

Detailed Methodology:

-

Cell Plating:

-

Use a PathHunter® cell line stably co-expressing the β-adrenergic receptor fused to the ProLink™ (PK) enzyme fragment and β-arrestin fused to the Enzyme Acceptor (EA) fragment.

-

Plate the cells in a 384-well assay plate and incubate overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound solutions to the cells.

-

-

Incubation:

-

Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

-

-

Detection:

-

Add the PathHunter® detection reagents, which contain the substrate for the complemented β-galactosidase enzyme.

-

Incubate at room temperature for 60 minutes.

-

-

Luminescence Reading:

-

Read the chemiluminescence on a standard plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.

-

Conclusion

This compound's mechanism of action on beta-adrenergic receptors is a well-characterized example of GPCR signaling. Its non-selective agonism of β1, β2, and β3 receptors triggers the canonical Gs-cAMP pathway, leading to a wide range of physiological responses. Furthermore, the engagement of β-arrestin-mediated signaling pathways adds another layer of complexity to its pharmacological profile. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate pharmacology of this compound and other β-adrenergic receptor ligands.

References

Isoprenaline Signaling in Cardiac Myocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenaline, a non-selective β-adrenergic receptor agonist, is a critical tool in cardiovascular research, modeling both physiological and pathophysiological responses in cardiac myocytes. Its activation of β-adrenergic receptors triggers a cascade of signaling events that acutely modulate cardiac contractility and heart rate, and chronically influence gene expression leading to cardiac hypertrophy and remodeling. This technical guide provides a comprehensive overview of the core this compound signaling pathways in cardiac myocytes, detailed experimental protocols for their investigation, and a summary of key quantitative data. Visualizations of these pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular mechanisms at play.

Core Signaling Pathways

This compound primarily exerts its effects on cardiac myocytes through the activation of β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This initiates a series of intracellular signaling cascades, the most prominent of which is the canonical Gs-cAMP-PKA pathway. However, alternative and regulatory pathways are also crucial for a complete understanding of this compound's effects.

The Canonical Gs-cAMP-PKA Pathway

The predominant signaling pathway activated by this compound in cardiac myocytes is the Gs-coupled pathway.[1][2]

-

Receptor Activation and G-protein Coupling: this compound binds to β1 and β2-adrenergic receptors, inducing a conformational change that facilitates the coupling and activation of the heterotrimeric Gs protein.[2][3] This leads to the dissociation of the Gαs subunit from the Gβγ dimer.[1]

-

Adenylyl Cyclase Activation and cAMP Production: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to the regulatory subunits of Protein Kinase A (PKA) and causing the release and activation of the catalytic subunits.

-

Phosphorylation of Downstream Targets: Activated PKA phosphorylates a multitude of downstream target proteins, leading to profound effects on cardiac myocyte function. Key substrates include:

-

L-type Calcium Channels (LTCCs): Phosphorylation of LTCCs increases their open probability, leading to enhanced Ca2+ influx during the action potential.

-

Phospholamban (PLN): PKA-mediated phosphorylation of PLN relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), resulting in faster Ca2+ reuptake into the sarcoplasmic reticulum (SR).

-

Ryanodine Receptors (RyRs): Phosphorylation of RyRs increases their sensitivity to Ca2+-induced Ca2+ release, contributing to a larger and more rapid release of Ca2+ from the SR.

-

Troponin I (TnI): Phosphorylation of TnI decreases the myofilament sensitivity to Ca2+, facilitating faster relaxation (lusitropy).

-

The net effect of this pathway is an increase in cardiac contractility (positive inotropy), faster relaxation (positive lusitropy), and an increased heart rate (positive chronotropy).

Caption: Canonical Gs-cAMP-PKA signaling pathway activated by this compound.

Alternative Signaling Pathways

Beyond the canonical Gs pathway, this compound can also activate other signaling cascades that contribute to its overall effect, particularly in the context of long-term stimulation and cardiac remodeling.

-

Gi-Coupled Pathway: β2-adrenergic receptors can also couple to the inhibitory G protein, Gi. This can lead to the activation of downstream effectors such as the PI3K/Akt pathway, which is implicated in cell survival and hypertrophic signaling.

-

Calcineurin-NFAT Pathway: this compound-induced increases in intracellular Ca2+ can activate the Ca2+-dependent phosphatase, calcineurin. Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and the activation of hypertrophic gene expression.

-

MAPK/ERK Pathway: this compound can activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases (ERK1/2). This pathway is also involved in the regulation of cardiac hypertrophy.

Regulatory Mechanisms: GRKs and β-Arrestins

To prevent overstimulation, the β-adrenergic signaling pathway is tightly regulated.

-

G-protein Coupled Receptor Kinases (GRKs): Upon agonist binding, the β-adrenergic receptor is phosphorylated by G-protein coupled receptor kinases (GRKs), primarily GRK2 and GRK5 in the heart.

-

β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestins to the receptor. β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the receptor. β-arrestins can also act as scaffolds for other signaling proteins, initiating G-protein-independent signaling cascades.

Quantitative Data

The following tables summarize quantitative data from various studies on the effects of this compound in cardiac myocytes.

Table 1: In Vitro this compound Concentrations and Effects

| Cell Type | Concentration | Incubation Time | Key Effects Observed | Reference(s) |

| H9c2 rat cardiomyocytes | 10 µM | 12 hours | Increased cell size, induction of hypertrophic markers (ANP, BNP) | |

| H9c2 rat cardiomyocytes | 10 µM | 6 hours | Activation of ERK1/2 signaling | |

| Human iPSC-derived cardiomyocytes | 0.1 µM - 100 µM | 24 hours | Dose-dependent increase in beating frequency | |

| Neonatal rat ventricular myocytes | 1 µM | 10 minutes | Increased PKA activity | |

| Isolated rat ventricular myocytes | 1 µM | Not specified | Increased intensity of local Ca2+ transients |

Table 2: In Vivo this compound Dosages for Rodent Models

| Animal Model | Dosage | Delivery Method | Duration | Key Effects Observed | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Mice (C57BL/6J) | 30 mg/kg/day | Osmotic minipump | 28 days | Cardiac hypertrophy and fibrosis | | | Rats | 5-10 mg/kg/day | Subcutaneous injection | 7-14 days | Cardiac fibrosis | | | Mice | 100 mg/kg | Single subcutaneous injection | Acute | Decreased peak systolic blood pressure | |

Table 3: EC50 Values for this compound

| Experimental System | Measured Response | EC50 | Reference(s) |

| Neonatal rat ventricular myocytes (cytosol) | PKA activity | 1.22 nM | |

| Neonatal rat ventricular myocytes (nucleus) | PKA activity | 89.00 nM | |

| Isolated rat right ventricular myocytes | Rate of contraction | Two-fold increase vs. control | |

| Frog ventricular myocytes | ICa stimulation | 0.84 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound signaling in cardiac myocytes.

In Vitro Induction of Cardiomyocyte Hypertrophy

Objective: To induce a hypertrophic phenotype in cultured cardiomyocytes using this compound.

Materials:

-

H9c2 rat cardiomyoblasts or primary neonatal rat ventricular myocytes.

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Serum-free culture medium.

-

This compound hydrochloride.

-

Phosphate-buffered saline (PBS).

-

Multi-well cell culture plates.

-

Imaging system for cell morphology analysis.

-

Reagents for downstream analysis (e.g., RNA/protein extraction kits).

Procedure:

-

Cell Seeding: Plate cardiomyocytes in multi-well plates at an appropriate density to allow for growth and morphological changes without reaching confluency. Culture in complete medium for 24 hours.

-

Serum Starvation: To synchronize the cells, replace the complete medium with serum-free medium and incubate for 12-24 hours.

-

This compound Treatment: Prepare a stock solution of this compound in serum-free medium. Replace the medium in the cell culture plates with the this compound-containing medium (e.g., 10 µM). A control group should be treated with vehicle (serum-free medium without this compound).

-

Incubation: Incubate the cells for the desired duration (e.g., 12-48 hours) to induce a hypertrophic response.

-

Analysis:

-

Morphological Analysis: Capture images of the cells and measure cell surface area to quantify hypertrophy.

-

Gene Expression Analysis: Isolate RNA and perform RT-qPCR to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).

-

Protein Analysis: Isolate protein and perform Western blotting to assess the phosphorylation status of key signaling proteins (e.g., Akt, ERK).

-

References

- 1. Frontiers | Wogonin Attenuates this compound-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway [frontiersin.org]

- 2. Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Non-Selective Beta-Agonist Effects of Isoprenaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenaline, also known as isoproterenol (B85558), is a synthetic catecholamine that functions as a potent, non-selective agonist for both β1 and β2 adrenergic receptors.[1][2] Its indiscriminate activation of these receptor subtypes leads to a wide range of physiological responses, primarily affecting the cardiovascular and respiratory systems. This technical guide provides an in-depth overview of the core non-selective beta-agonist effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Pharmacodynamics: Receptor Binding and Activation

This compound exhibits high affinity for both β1- and β2-adrenergic receptors, with some studies suggesting a slightly higher affinity for β2 receptors.[3] This lack of selectivity is the foundation of its broad physiological effects. Upon binding, this compound induces a conformational change in the receptor, activating the associated heterotrimeric Gs protein. This activation initiates a downstream signaling cascade mediated by adenylyl cyclase and cyclic adenosine (B11128) monophosphate (cAMP).[4]

Quantitative Data: Receptor Binding Affinity and Functional Potency

The following tables summarize the binding affinity (Ki/Kd) of this compound for β1 and β2 adrenergic receptors and its functional potency (EC50) in eliciting various physiological responses.

| Receptor Subtype | Tissue/Cell Line | Ligand | Ki (nM) | Kd (nM) | Reference |

| β1-Adrenergic Receptor | Rat Papillary Muscle | This compound | 2000-3000 | - | [3] |

| β1-Adrenergic Receptor | Rat Left Atria | This compound | 20-40 | - | |

| β2-Adrenergic Receptor | CHO cells | This compound | - | 2 |

| Physiological Response | System/Tissue | EC50 | Reference |

| Increased Heart Rate (Chronotropy) | Human (in vivo) | CD25 = 4.4 µg | |

| Increased Cardiac Contractility (Inotropy) | Rat Papillary Muscle (pD2) | 8.00 | |

| Bronchodilation | Human Airway Smooth Muscle Cells (cAMP) | 0.08 µM | |

| Vasodilation | Human (in vivo) | - | |

| cAMP Accumulation | Human Airway Smooth Muscle Cells | 0.08 µM | |

| cAMP Accumulation | CHO cells (expressing human β2-AR) | 0.35 nM |

Signaling Pathways

The binding of this compound to β-adrenergic receptors triggers a well-defined signaling cascade. The activated Gs alpha subunit stimulates adenylyl cyclase, which in turn converts ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and eliciting cell-specific responses.

This compound-mediated signaling cascade.

Physiological Effects

Cardiovascular System

This compound's effects on the cardiovascular system are a direct consequence of its interaction with β1 and β2 receptors.

-

Cardiac Effects (β1-mediated): Stimulation of β1 receptors in the heart leads to a positive chronotropic (increased heart rate) and inotropic (increased contractility) effect. This results in an overall increase in cardiac output.

-

Vascular Effects (β2-mediated): Activation of β2 receptors in the smooth muscle of arterioles causes vasodilation, leading to a decrease in peripheral vascular resistance and diastolic blood pressure. The combined effect on systolic and diastolic pressure can result in a decrease in mean arterial pressure.

A study in healthy male volunteers demonstrated that intravenous infusions of this compound at 5 and 15 ng/kg/min produced dose-dependent increases in heart rate and systolic blood pressure, while causing a decrease in diastolic blood pressure.

Respiratory System

The primary respiratory effect of this compound is bronchodilation, mediated by the activation of β2 receptors on airway smooth muscle cells. This leads to muscle relaxation and an increase in airway diameter, making it an effective, albeit non-selective, treatment for bronchoconstriction. Studies have shown that this compound inhalation can significantly improve forced expiratory volume in one second (FEV1) in individuals with reversible bronchoconstriction.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines a standard method for determining the binding affinity of this compound for β-adrenergic receptors using a competitive radioligand binding assay.

References

- 1. Metabolic and cardiovascular effects of infusions of low doses of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo evidence that isoproterenol may increase heart rate in the rat by mechanisms in addition to activation of cardiac beta(1)- or beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Affinity constants and beta-adrenoceptor reserves for this compound on cardiac tissue from normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Dawn of a New Catecholamine: An In-depth Technical Guide to the Discovery and History of Isoprenaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational science of Isoprenaline (also known as isoproterenol), a synthetic catecholamine that has played a pivotal role in the understanding of adrenergic pharmacology. We will delve into its initial synthesis, the key experiments that elucidated its mechanism of action, and its impact on the classification of adrenergic receptors. This document includes detailed experimental protocols from seminal studies, a quantitative analysis of its pharmacological properties, and a discussion of its structure-activity relationship. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this landmark molecule in drug development.

Introduction: The Significance of a Synthetic Amine

This compound, a synthetic sympathomimetic amine structurally related to epinephrine (B1671497) and norepinephrine, emerged in the 1940s as a powerful pharmacological tool and therapeutic agent.[1] Its discovery was a crucial step forward in the quest for more selective adrenergic agonists. Unlike its endogenous counterparts, this compound exhibits potent activity almost exclusively at β-adrenergic receptors, with little to no effect on α-adrenergic receptors at therapeutic doses. This selectivity made it an invaluable instrument for differentiating and characterizing the subtypes of the adrenergic nervous system, a concept that was not fully appreciated at the time of its inception. This guide will trace the journey of this compound from its synthesis to its establishment as a cornerstone of adrenergic research.

Discovery and Historical Context

This compound was first synthesized in the early 1940s by chemists at the German pharmaceutical company Boehringer Ingelheim.[2] Following its synthesis, extensive pharmacological studies were undertaken by Richard Rössler and Heribert Konzett in Vienna.[2] Their research, conducted during World War II, demonstrated this compound's potent bronchodilator effects, leading to its introduction as a treatment for asthma in 1940.[2]

However, the most profound impact of this compound on pharmacology came from the work of Raymond P. Ahlquist. In his landmark 1948 paper, "A study of the adrenotropic receptors," Ahlquist used this compound as one of six sympathomimetic amines to systematically study their effects on various tissues.[3] He observed that the relative potencies of these amines fell into two distinct rank orders, leading him to propose the existence of two different types of adrenergic receptors: α and β. This compound's high potency in stimulating the heart and inducing vasodilation, coupled with its weak ability to cause vasoconstriction, was a key piece of evidence for this new classification. This conceptual breakthrough, largely enabled by the unique pharmacological profile of this compound, revolutionized the understanding of the sympathetic nervous system and paved the way for the development of selective β-agonists and antagonists.

Chemical Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from catechol. One common synthetic route is outlined below, based on methodologies described in the patent literature.

Experimental Protocol: Synthesis of this compound Hydrochloride

Step 1: Synthesis of 2-chloro-3',4'-dihydroxyacetophenone (B119122)

-

In a suitable reaction vessel, a mixture of aluminum chloride and a solvent such as dichloromethane (B109758) is prepared and cooled to 0-10°C.

-

Catechol is added portion-wise to this mixture.

-

Chloroacetyl chloride, dissolved in dichloromethane, is then added gradually while maintaining the temperature between 0-10°C.

-

The reaction mixture is stirred and allowed to warm to room temperature until the reaction is complete, as monitored by a suitable technique like High-Performance Liquid Chromatography (HPLC).

-

The reaction is then quenched by the addition of aqueous hydrochloric acid.

-

The resulting solid, 2-chloro-3',4'-dihydroxyacetophenone, is isolated by filtration.

Step 2: Synthesis of 3',4'-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride

-

The 2-chloro-3',4'-dihydroxyacetophenone from the previous step is dissolved in an organic solvent such as acetonitrile.

-

Isopropylamine (B41738) is gradually added to the mixture at a controlled temperature (e.g., 20-30°C).

-

After the reaction with isopropylamine is complete, hydrochloric acid is introduced to the reaction mixture to form the hydrochloride salt.

-

The product, 3',4'-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride, precipitates and is isolated by filtration.

Step 3: Hydrogenation to this compound Hydrochloride

-

The 3',4'-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride is subjected to catalytic hydrogenation.

-

This is typically carried out in the presence of a palladium on carbon (Pd/C) catalyst in a suitable solvent.

-

The reaction is conducted under hydrogen gas pressure until the reduction of the ketone is complete.

-

After the reaction, the catalyst is removed by filtration.

-

The filtrate is concentrated, and the resulting solid is purified, often by recrystallization, to yield this compound hydrochloride.

Caption: A simplified workflow for the chemical synthesis of this compound Hydrochloride.

Mechanism of Action: A Non-Selective β-Adrenergic Agonist

This compound exerts its effects by binding to and activating both β1 and β2 adrenergic receptors with similar affinity. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

The binding of this compound to a β-adrenergic receptor induces a conformational change in the receptor, which in turn activates a stimulatory G-protein (Gs). The activated Gs protein then stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to the physiological effects of this compound, such as increased heart rate and contractility (β1 effect) and smooth muscle relaxation, including bronchodilation (β2 effect).

Caption: The intracellular signaling cascade initiated by this compound binding to β-adrenergic receptors.

Seminal Experimental Protocols

The following are detailed methodologies for two of the key historical experiments that were instrumental in defining the pharmacological profile of this compound.

Ahlquist's Differentiation of Adrenergic Receptors (1948)

Objective: To determine the relative potencies of six sympathomimetic amines, including this compound, on various physiological responses to classify adrenergic receptors.

Methodology:

-

Animal Preparation: Experiments were conducted on anesthetized dogs, and on isolated tissues from cats, rabbits, and rats.

-

Drug Administration: The six sympathomimetic amines (epinephrine, norepinephrine, α-methylnorepinephrine, α-methylepinephrine, and this compound) were administered intravenously in the in vivo experiments. For isolated tissues, the drugs were added to the organ bath.

-

Physiological Measurements:

-

Blood Pressure: Measured from the carotid artery using a mercury manometer.

-

Vasoconstriction: Assessed by observing the effects on blood pressure after administration of the amines.

-

Myocardial Stimulation: Effects on heart rate and contractile force were recorded.

-

Smooth Muscle Contraction/Relaxation: The responses of isolated intestinal, uterine, and bronchial smooth muscle were measured.

-

-

Data Analysis: The potencies of the six amines were ranked based on the magnitude of the response they elicited for each physiological parameter. This led to the identification of two distinct rank orders of potency, which Ahlquist termed "alpha" and "beta".

The Konzett-Rössler Test for Bronchodilation

Objective: To quantify the bronchodilator activity of sympathomimetic amines, including this compound.

Methodology:

-

Animal Preparation: The experiment was typically performed on an anesthetized animal (e.g., cat or guinea pig). The animal was ventilated with a reciprocating pump.

-

Induction of Bronchospasm: A bronchoconstrictor agent, such as pilocarpine (B147212) or histamine, was administered intravenously to induce a sustained bronchospasm. This increased the resistance to airflow from the ventilation pump.

-

Measurement of Airflow Resistance: The overflow of air from the lungs, due to the increased resistance, was measured. This overflow is directly proportional to the degree of bronchoconstriction.

-

Drug Administration: The test compound (e.g., this compound) was administered intravenously.

-

Data Analysis: A reduction in the air overflow following the administration of the test compound indicated bronchodilation. The magnitude and duration of this reduction were used to quantify the bronchodilator potency of the substance.

Caption: A flowchart illustrating the key steps of the Konzett-Rössler test for assessing bronchodilation.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound in comparison to the endogenous catecholamines, epinephrine and norepinephrine. This data highlights this compound's characteristic high potency at β-adrenergic receptors.

Table 1: Comparative Binding Affinities (Ki) and Functional Potencies (EC50) at Human β-Adrenergic Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) |

| This compound | β1 | ~60 nM | ~190 nM |

| β2 | ~12 nM | ~52 nM | |

| Epinephrine | β1 | Similar to β2 | 10-fold higher than this compound |

| β2 | Similar to β1 | - | |

| Norepinephrine | β1 | 10-fold higher than β2 | 50-fold higher than this compound |

| β2 | 10-fold lower than β1 | - |

Note: Values are approximate and can vary depending on the specific assay conditions and cell types used. Data compiled from multiple sources for comparative purposes.

Structure-Activity Relationship (SAR)

The unique pharmacological profile of this compound can be directly attributed to its chemical structure, particularly the N-isopropyl group.

-

Catechol Ring: The 3,4-dihydroxybenzene (catechol) moiety is essential for high-affinity binding to both α and β-adrenergic receptors.

-

Ethanolamine (B43304) Side Chain: The hydroxyl group on the β-carbon of the ethanolamine side chain is crucial for agonist activity.

-

N-Substitution: The nature of the substituent on the amino group is a key determinant of α versus β receptor selectivity.

-

Norepinephrine (Primary Amine): Has a primary amine (no substitution on the nitrogen other than hydrogen) and exhibits strong α-agonist activity and moderate β1-agonist activity.

-

Epinephrine (N-Methyl): The addition of a small methyl group increases β2-agonist activity compared to norepinephrine, while retaining potent α-agonist effects.

-

This compound (N-Isopropyl): The larger isopropyl group dramatically increases affinity and activity at β-receptors (both β1 and β2) while significantly reducing affinity for α-receptors. This steric bulk is thought to hinder effective binding to the α-adrenergic receptor.

-

Conclusion

The discovery and characterization of this compound represent a watershed moment in pharmacology. Its unique selectivity for β-adrenergic receptors provided the critical tool needed to unravel the complexities of the adrenergic nervous system, leading to the foundational α- and β-receptor classification that underpins much of modern autonomic pharmacology. The experimental protocols developed to study this compound have become standard methods in the field, and the insights gained from its structure-activity relationship continue to inform the design of new, more selective adrenergic agents. This in-depth guide serves as a testament to the enduring legacy of this compound as a molecule that not only provided therapeutic benefit but also fundamentally advanced our understanding of drug-receptor interactions.

References

An In-depth Technical Guide on the Core Mechanisms of Isoprenaline-Induced Smooth Muscle Relaxation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenaline, a non-selective β-adrenergic receptor agonist, is a potent smooth muscle relaxant.[1][2][3] Its mechanism of action is primarily mediated through the activation of β2-adrenergic receptors, leading to a cascade of intracellular events that ultimately decrease the contractile state of smooth muscle cells.[4][5] This guide provides a detailed overview of the signaling pathways, quantitative data from key experimental findings, and methodologies used to investigate the effects of this compound on smooth muscle relaxation.

Core Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

This compound's primary effect on smooth muscle is initiated by its binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This interaction triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to catalyze the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

The subsequent rise in intracellular cAMP is the central event in the signaling cascade. cAMP primarily exerts its effects through the activation of Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates multiple downstream targets, leading to a reduction in intracellular calcium concentration ([Ca2+]i) and a decrease in the sensitivity of the contractile apparatus to calcium.

Key downstream effects of PKA activation include:

-

Phosphorylation and inhibition of Myosin Light Chain Kinase (MLCK) : PKA phosphorylates MLCK, which reduces its affinity for the Ca2+-calmodulin complex. This inhibition of MLCK leads to decreased phosphorylation of the myosin light chain (MLC), a critical step for actin-myosin cross-bridge formation and muscle contraction.

-

Activation of Myosin Light Chain Phosphatase (MLCP) : While direct activation is debated, PKA can counteract the inhibition of MLCP, promoting the dephosphorylation of MLC.

-

Modulation of Ion Channels : PKA can phosphorylate various ion channels, leading to membrane hyperpolarization and reduced calcium influx.

-

Sequestration of Intracellular Calcium : PKA can enhance the uptake of Ca2+ into the sarcoplasmic reticulum by phosphorylating phospholamban, thus reducing the availability of free cytosolic calcium for contraction.

Quantitative Data on this compound's Effects

The relaxant effect of this compound can be quantified using various parameters, most notably the half-maximal effective concentration (EC50) and the maximal relaxation (Emax). These values can vary depending on the tissue type, experimental conditions, and the contractile agonist used.

| Tissue Type | Contractile Agonist | This compound EC50 (M) | Maximal Relaxation (%) | Reference |

| Cat Trachea | Acetylcholine (10⁻⁷ M) | ~3 x 10⁻¹⁰ | Significant suppression | |

| Cat Trachea | Acetylcholine (10⁻⁵ M) | ~3 x 10⁻⁹ | Significant suppression | |

| Lamb Tracheal Muscle | Methacholine (10⁻⁶ M) | Not specified | Significant inhibition | |

| Mouse Vas Deferens | Potassium (K+) | 10 x 10⁻⁶ | Sustained relaxation |

| Parameter | Effect of this compound (10 µM) | Tissue | Reference |

| cAMP Level | +50% increase | Resting Mouse Vas Deferens | |

| Myosin Light Chain Phosphorylation | Significantly lowered | Precontracted Mouse Vas Deferens |

Experimental Protocols

Isolated Tissue Bath for Isometric Tension Recording

This is a fundamental technique to assess the contractile and relaxant properties of smooth muscle strips.

Methodology:

-

Tissue Preparation: Smooth muscle tissue (e.g., trachea, aorta, vas deferens) is dissected and cut into strips or rings.

-

Mounting: The tissue is mounted in an isolated tissue bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Transducer Connection: One end of the tissue is fixed, and the other is connected to a force transducer to measure isometric tension.

-

Equilibration and Preconditioning: The tissue is allowed to equilibrate under a resting tension for a period of time. Preconditioning protocols involving repeated stretches may be employed to ensure reproducible behavior.

-

Contraction Induction: A contractile agent (e.g., acetylcholine, methacholine, potassium chloride) is added to the bath to induce a stable contraction.

-

Cumulative Concentration-Response Curve: this compound is added to the bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.

-

Data Acquisition: The tension is continuously recorded using a data acquisition system. The relaxation at each concentration is expressed as a percentage of the pre-induced contraction.

Measurement of Intracellular cAMP Levels

Several methods are available to quantify changes in intracellular cAMP levels in response to this compound.

Methodology (using HTRF cAMP kit as an example):

-

Cell Culture: Smooth muscle cells are cultured in appropriate multi-well plates.

-

Stimulation: Cells are treated with different concentrations of this compound for a specific duration.

-

Cell Lysis: A lysis buffer is added to release intracellular cAMP.

-

Competitive Immunoassay: The cell lysate is mixed with a d2-labeled cAMP conjugate and an anti-cAMP antibody labeled with a fluorescent donor (cryptate). Intracellular cAMP competes with the labeled cAMP for antibody binding.

-

Detection: The Homogeneous Time-Resolved Fluorescence (HTRF) signal is measured. A high HTRF signal indicates low intracellular cAMP, and a low signal indicates high intracellular cAMP.

-

Standard Curve: A standard curve is generated using known concentrations of cAMP to quantify the levels in the experimental samples.

Other methods for cAMP measurement include radioimmunoassays (RIAs), enzyme-linked immunosorbent assays (ELISAs), and the use of genetically encoded biosensors like FRET or BRET-based sensors for real-time measurements in living cells.

Measurement of Myosin Light Chain Phosphorylation

The phosphorylation status of the 20-kDa myosin light chain (MLC20) is a direct indicator of the contractile state of smooth muscle.

Methodology (Phos-tag™ SDS-PAGE and Western Blot):

-

Tissue/Cell Treatment: Smooth muscle tissue or cells are treated with a contractile agonist followed by this compound.

-

Protein Extraction: The tissue/cells are rapidly frozen and homogenized in a buffer containing phosphatase inhibitors to preserve the phosphorylation state.

-

Phos-tag™ SDS-PAGE: Protein extracts are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using gels containing Phos-tag™, a molecule that specifically retards the migration of phosphorylated proteins.

-

Western Blotting: The separated proteins are transferred to a membrane and probed with an antibody specific for MLC20.

-

Detection and Quantification: The bands corresponding to phosphorylated and unphosphorylated MLC20 are detected and quantified using densitometry. The ratio of phosphorylated MLC20 to total MLC20 is then calculated.

Conclusion

This compound is a powerful tool for studying β-adrenergic receptor signaling and smooth muscle physiology. Its relaxant effects are well-characterized and primarily driven by the β2-AR/Gs/adenylyl cyclase/cAMP/PKA pathway, which ultimately leads to a decrease in myosin light chain phosphorylation. The experimental protocols described herein provide a robust framework for the quantitative assessment of these effects, which is crucial for the development of novel therapeutic agents targeting smooth muscle relaxation.

References

An In-depth Technical Guide on the Inotropic and Chronotropic Effects of Isoprenaline on the Heart

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenaline, also known as isoproterenol, is a synthetic catecholamine and a potent, non-selective β-adrenergic receptor agonist.[1][2] It exhibits strong activity at both β₁ and β₂ adrenergic receptors, making it a valuable pharmacological tool and therapeutic agent, particularly in cardiology.[3][4] Its primary cardiac effects are a powerful increase in heart rate (positive chronotropy) and force of contraction (positive inotropy).[2] This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental methodologies associated with the inotropic and chronotropic actions of this compound on the heart.

Core Mechanism of Action: β-Adrenergic Signaling

This compound exerts its cardiac effects by binding to β₁-adrenergic receptors, which are predominantly located on cardiac myocytes. This binding event initiates a well-defined G-protein coupled receptor (GPCR) signaling cascade.

Upon binding, the β₁-receptor activates a stimulatory G-protein (Gs), causing its α-subunit to dissociate and activate the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. The subsequent rise in intracellular cAMP leads to the activation of Protein Kinase A (PKA).

Activated PKA phosphorylates several key intracellular proteins that regulate cardiac function:

-

L-type Calcium Channels: Phosphorylation increases the probability of these channels opening, leading to a greater influx of calcium (Ca²⁺) into the cell during an action potential.

-

Ryanodine Receptors: PKA phosphorylation enhances the release of Ca²⁺ from the sarcoplasmic reticulum (SR), the primary intracellular calcium store.

-

Phospholamban: When phosphorylated, its inhibitory effect on the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) is removed, leading to faster re-uptake of Ca²⁺ into the SR. This contributes to a positive lusitropic effect (increased rate of relaxation).

The collective result of these phosphorylation events is a significant increase in the intracellular calcium transient, which directly enhances the force of myocyte contraction (positive inotropy) and accelerates the rate of spontaneous depolarization in pacemaker cells of the sinoatrial node (positive chronotropy).

Quantitative Data Summary

The effects of this compound are dose-dependent. The following tables summarize quantitative data from various experimental models.

Table 1: In Vivo Effects of this compound on Cardiovascular Parameters

| Species | Route of Administration | Dose/Infusion Rate | Key Chronotropic & Inotropic Effects | Reference(s) |

|---|---|---|---|---|

| Human | Intravenous Infusion | 5 & 15 ng/kg/min | Dose-dependent increases in heart rate and systolic blood pressure. | |

| Human | Intravenous Bolus | Graded Injections | Dose-dependent increase in heart rate. A dose of 4.4 µg was required to increase heart rate by 25 beats/min in healthy subjects. |

| Dog | Intravenous Infusion | Not specified | this compound was the most potent catecholamine for increasing heart rate and contractility (dP/dt max), followed by adrenaline and noradrenaline. | |

Table 2: In Vitro Effects of this compound on Cardiac Preparations

| Preparation | Species | This compound Concentration | Key Chronotropic & Inotropic Effects | Reference(s) |

|---|---|---|---|---|

| Isolated Left Atria | Mouse | 10⁻⁹ to 10⁻⁵ M | Concentration-dependent increase in force of contraction. | |

| Isolated Right Atria | Mouse | 10⁻⁹ to 10⁻⁵ M | Concentration-dependent increase in beating rate. | |

| Isolated Cardiomyocytes | Rat | 5 µM (for 24h) | Induced cardiomyocyte hypertrophy and increased intracellular Ca²⁺ transients. | |

| Isolated Perfused Heart | Guinea Pig / Rabbit | Not specified | Positive inotropic and chronotropic responses were observed, with optimal temperatures for these effects differing between species. |

| hiPSC-Cardiomyocytes | Human | 0.1 - 10 µM | Dose-dependent increase in beating frequency. | |

Experimental Protocols

Standardized experimental models are crucial for evaluating the cardiac effects of compounds like this compound.

Isolated Langendorff Perfused Heart

The Langendorff preparation allows for the study of the heart ex vivo, free from systemic neural and hormonal influences.

Detailed Methodology:

-

Animal Euthanasia and Heart Excision: A rodent (commonly rat or guinea pig) is anesthetized, and heparin is administered to prevent coagulation. The heart is rapidly excised and placed in ice-cold, oxygenated buffer (e.g., Krebs-Henseleit solution).

-

Aortic Cannulation: The aorta is identified and cannulated. The cannula is then connected to the Langendorff apparatus.

-

Retrograde Perfusion: An oxygenated, nutrient-rich buffer at a constant temperature (typically 37°C) is perfused retrogradely down the aorta. This forces the aortic valve to close, directing the perfusate into the coronary arteries, thus supplying the myocardium.

-

Parameter Measurement:

-

Inotropic Effect: A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure Left Ventricular Developed Pressure (LVDP) and the maximum rate of pressure change (dP/dt).

-

Chronotropic Effect: Heart rate is measured via ECG electrodes placed on the heart's surface or directly from the pressure tracings.

-

-

Stabilization and Drug Administration: The heart is allowed to stabilize for a period (e.g., 20-30 minutes). This compound is then added to the perfusate at varying concentrations to establish a dose-response curve.

Isolated Cardiomyocyte Studies

This model provides insights into the cellular and subcellular mechanisms of drug action.

Detailed Methodology:

-

Cell Isolation: Cardiomyocytes are typically isolated from adult rodent ventricles using a Langendorff perfusion system with an enzyme-containing solution (e.g., collagenase) to digest the extracellular matrix.

-

Cell Culture: Isolated myocytes are plated on laminin-coated dishes and allowed to recover. Experiments are often conducted within hours of isolation to maintain a phenotype representative of adult cells.

-

Measurement of Contractility: Cells are field-stimulated to contract at a set frequency (e.g., 0.2-1 Hz). Contractile properties (amplitude and velocity of shortening/re-lengthening) are measured using video-based edge detection systems.

-

Measurement of Calcium Transients: Cells are loaded with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2). A laser scanning confocal microscope or a fluorescence imaging system is used to measure the change in fluorescence intensity upon contraction, which corresponds to the intracellular Ca²⁺ transient.

-

Drug Application: this compound is added to the superfusate at various concentrations, and the resulting changes in contractility and Ca²⁺ transients are recorded.

Conclusion

This compound is a powerful positive inotropic and chronotropic agent whose effects on the heart are mediated by the β₁-adrenergic signaling cascade. Its stimulation of cAMP and PKA pathways leads to enhanced intracellular calcium cycling, which underpins its ability to increase both the force and rate of cardiac contraction. The quantitative effects are dose-dependent and can be precisely measured using established in vivo and ex vivo experimental protocols, such as the Langendorff perfused heart and isolated cardiomyocyte models. These methodologies remain fundamental tools for researchers and drug development professionals in the characterization of cardiac drug effects.

References

Methodological & Application

Application Notes and Protocols for Isoprenaline in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of isoprenaline, a non-selective β-adrenergic receptor agonist, in in vitro cell culture experiments. This compound is a valuable tool for studying various cellular processes, including cardiac hypertrophy, smooth muscle relaxation, and metabolic regulation.

Data Presentation: this compound in Cell Culture

The following tables summarize key quantitative data for the use of this compound across various cell lines and experimental conditions.

Table 1: Solubility and Stock Solution Preparation

| Parameter | Value | Solvent | Notes |

| Solubility | Up to 100 mM | Water | Sonication may be required to aid dissolution.[1][2] |

| Up to 250 mg/mL | DMSO | Use fresh, anhydrous DMSO as it is hygroscopic and moisture can reduce solubility.[1][3] | |

| Stock Solution Storage | -20°C for up to 2 months | Aqueous solutions | Aliquot to avoid repeated freeze-thaw cycles and protect from light.[4] |

| -80°C for up to 6 months | DMSO solutions | Aliquot to prevent degradation from repeated freeze-thaw cycles. |

Table 2: Effective Concentrations and Incubation Times in In Vitro Models

| Cell Type | Concentration Range | Incubation Time | Key Effects Observed |

| H9c2 Rat Cardiomyocytes | 10 µM | 6 - 12 hours | Increased cell size, induction of hypertrophic markers (ANP, BNP), and activation of ERK1/2 signaling. |

| Human iPSC-derived Cardiomyocytes | 0.1 µM - 100 µM | 24 hours | Dose-dependent increase in beating frequency. |

| A549 Human Lung Carcinoma Cells | 10 µM | 16 hours | Assessment of protein levels (e.g., EHD1, VEGFA). |

| HepG2 Human Liver Cancer Cells | 10 µM | 6 hours | Restoration of ATGL and HSL expression. |

| THP-1 Human Monocytic Cells | 10 µM | 6 hours | Inhibition of SeV- or HSV-1-induced gene transcription. |

| Rat Adipocytes | 300 nM | 3 minutes | Increased cAMP phosphodiesterase activity. |

| Chick Myogenic Cells | 10 nM - 100 nM | 48 hours | Increased myotube size and proliferation of Pax7-positive cells. |

| Human Embryonic Kidney (HEK293) Cells | 10 µM | 1 minute | Elevation of intracellular cAMP. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound hydrochloride powder

-

Sterile, deionized water or anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Sterile, conical tubes (1.5 mL or 15 mL)

-

Vortex mixer

-

Sonicator (optional)

-

Sterile 0.22 µm syringe filter

Procedure:

-

Solvent Selection: Choose a solvent based on the desired stock concentration and experimental requirements. This compound hydrochloride is readily soluble in water. For higher concentrations, DMSO can be used.

-

Calculation: Calculate the required mass of this compound hydrochloride to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution:

-

Aqueous Stock: Aseptically add the calculated amount of this compound hydrochloride to a sterile conical tube. Add the appropriate volume of sterile, deionized water. Vortex thoroughly until the powder is completely dissolved. If needed, sonicate briefly to aid dissolution.

-

DMSO Stock: Aseptically add the calculated amount of this compound hydrochloride to a sterile conical tube. Add the appropriate volume of anhydrous DMSO. Vortex until fully dissolved.

-

-

Sterilization: For aqueous solutions, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is generally not required for DMSO stocks due to the solvent's inherent sterilizing properties.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aqueous aliquots at -20°C for up to 2 months and DMSO aliquots at -80°C for up to 6 months. Protect from light.

Protocol 2: Induction of Cardiomyocyte Hypertrophy in H9c2 Cells

Objective: To induce a hypertrophic phenotype in cultured H9c2 rat cardiomyoblasts using this compound.

Materials:

-

H9c2 rat cardiomyoblasts

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Serum-free culture medium

-

This compound hydrochloride stock solution (e.g., 10 mM in sterile water)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

-

Reagents for downstream analysis (e.g., RNA/protein extraction kits, hypertrophy markers)

Procedure:

-

Cell Seeding: Plate H9c2 cells in multi-well plates at a suitable density to allow for growth and morphological changes without reaching confluency. Culture in complete medium for 24 hours.

-

Serum Starvation: To synchronize the cells, aspirate the complete medium, wash the cells once with sterile PBS, and replace it with serum-free medium. Incubate for 12-24 hours.

-

This compound Treatment:

-

Prepare the working solution of this compound by diluting the stock solution in serum-free medium to the desired final concentration (e.g., 10 µM).

-

Aspirate the serum-free medium from the cells and replace it with the this compound-containing medium.

-

Include a vehicle control group treated with serum-free medium containing the same volume of the solvent used for the this compound stock.

-

-

Incubation: Incubate the cells for the desired duration (e.g., 12-48 hours) to induce a hypertrophic response.

-

Endpoint Analysis: Following incubation, cells can be harvested for various downstream analyses:

-

Morphological Analysis: Observe and image cells to assess changes in cell size.

-

Gene Expression Analysis: Extract RNA and perform qRT-PCR to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).

-

Protein Analysis: Extract protein and perform Western blotting to analyze the expression of hypertrophic signaling proteins (e.g., phosphorylated ERK1/2).

-

Mandatory Visualizations

This compound Signaling Pathway

Caption: this compound signaling pathway.

Experimental Workflow for In Vitro this compound Treatment

Caption: Experimental workflow for this compound treatment.

References

Application Notes and Protocols for Inducing Cardiac Hypertrophy in Mice with Isoprenaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a significant contributor to the progression of heart failure.[1] To investigate the underlying molecular mechanisms and assess potential therapeutic interventions, robust and reproducible animal models are essential. The administration of Isoprenaline (Isoproterenol, ISO), a non-selective β-adrenergic receptor agonist, is a widely utilized and effective method for inducing cardiac hypertrophy in mice, mimicking key aspects of human cardiovascular disease.[1][2] This document provides comprehensive protocols for the induction of cardiac hypertrophy in mice using this compound, detailed methodologies for the assessment of the hypertrophic response, and an overview of the implicated signaling pathways.

Data Presentation: Quantitative Effects of this compound Treatment

The following tables summarize quantitative data from various studies, illustrating the expected changes in key parameters following this compound-induced cardiac hypertrophy in mice.

Table 1: Effects of this compound on Cardiac Mass and Echocardiographic Parameters

| Parameter | Administration Method | Dosage | Duration | Expected Outcome |

| Heart Weight / Body Weight (HW/BW) Ratio | Subcutaneous Injection | 5 mg/kg/day | 14 days | ~55% increase compared to control[3] |

| Osmotic Minipump | 2, 4, and 10 mg/kg/day | 14 days | Significant increase, more pronounced than subcutaneous injection[2] | |

| Osmotic Minipump | 30 mg/kg/day | 21 days | Significant increase | |

| Left Ventricular Posterior Wall Thickness (LVPWd) | Osmotic Minipump | 2 and 4 mg/kg/day | 14 days | Significant increase |

| Osmotic Minipump | 30 mg/kg/day | 14 days | Significant increase | |

| Left Ventricular Mass (LV Mass) | Osmotic Minipump | 10 mg/kg/day | 14 days | Significant increase |

| Subcutaneous Injection | 4 mg/kg/day | 14 days | Significant increase | |

| Ejection Fraction (EF) & Fractional Shortening (FS) | Osmotic Minipump | Up to 10 mg/kg/day | 14 days | May not be robustly impacted at this time point |

| Osmotic Minipump | 6 mg/kg/day | 21 days | Significant decrease in FS |

Table 2: Histological and Gene Expression Markers of Cardiac Hypertrophy

| Parameter | Assessment Method | Dosage | Duration | Expected Outcome |

| Cardiomyocyte Cross-Sectional Area | H&E or WGA Staining | 50 mg/kg/day (subcutaneous) | 4, 8, and 11 days | Significant increase compared to control |

| Cardiac Fibrosis | Masson's Trichrome or Picrosirius Red Staining | 7.5 mg/kg/day (subcutaneous) | 2 weeks | Increased cardiac fibrotic area |

| Atrial Natriuretic Peptide (ANP/Nppa) mRNA | qRT-PCR | 50 mg/kg/day (subcutaneous) | 4, 8, and 11 days | Elevated expression |

| qRT-PCR | 2 and 4 mg/kg/day (subcutaneous) | 14 days | Increased expression | |

| Myosin Heavy Chain 7 (β-MHC/Myh7) mRNA | qRT-PCR | 50 mg/kg/day (subcutaneous) | 4, 8, and 11 days | Elevated expression |

| Periostin (Postn) mRNA | qRT-PCR | 2, 4, and 10 mg/kg/day (subcutaneous) | 14 days | Dose-dependent increase |

| Brain Natriuretic Peptide (BNP/Nppb) mRNA | qRT-PCR | 30 mg/kg/day (osmotic minipump) | 21 days | Upregulation |

Experimental Protocols

Protocol 1: Induction of Cardiac Hypertrophy via Subcutaneous Injections

This method involves daily injections of this compound and is suitable for studies of intermittent β-adrenergic stimulation.

Materials:

-

This compound hydrochloride (Sigma-Aldrich, I6504 or equivalent)

-

Sterile 0.9% Saline

-

Syringes and needles (e.g., 27-30 gauge)

-

Mice (e.g., C57BL/6J, 8-12 weeks old)

Procedure:

-

Preparation of this compound Solution: Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 25g mouse receiving a 0.25 mL injection). Prepare fresh daily and protect from light.

-

Animal Handling and Dosing: Acclimatize mice for at least one week before the experiment. Weigh each mouse daily to ensure accurate dosing.

-

Administration: Administer this compound via subcutaneous injection into the scruff of the neck once daily. A control group should receive an equivalent volume of sterile saline.

-

Treatment Duration: Continue daily injections for the desired period, typically ranging from 7 to 21 days.

-

Monitoring: Monitor the animals daily for any signs of distress, changes in behavior, or adverse reactions.

Protocol 2: Induction of Cardiac Hypertrophy via Osmotic Minipumps

This method provides continuous infusion of this compound, modeling chronic β-adrenergic stimulation.

Materials:

-

This compound hydrochloride

-

Sterile 0.9% Saline

-

Osmotic minipumps (e.g., Alzet Model 1002 for 14-day infusion)

-

Surgical instruments (scissors, forceps)

-

Sutures or wound clips

-

Anesthetics (e.g., Isoflurane)

-

Analgesics

Procedure:

-

Pump Preparation: Following the manufacturer's instructions, fill the osmotic minipumps with the appropriate concentration of this compound solution calculated to deliver the target daily dose (e.g., 2, 4, or 10 mg/kg/day). Prime the pumps in sterile saline at 37°C for the recommended duration.

-

Surgical Implantation:

-

Anesthetize the mouse using a vaporizer with isoflurane (B1672236). Confirm the depth of anesthesia by pedal reflex.

-

Shave and sterilize the surgical area on the back, slightly posterior to the scapulae.

-

Make a small incision in the skin and create a subcutaneous pocket using blunt dissection.

-

Insert the primed osmotic minipump into the pocket.

-

Close the incision with sutures or wound clips.

-

A control group should be implanted with minipumps filled with sterile saline.

-

-

Post-Operative Care: Administer analgesics as per your institution's guidelines. Monitor the mice for recovery, signs of infection, and distress.

-

Treatment Duration: The minipumps will deliver this compound continuously for their specified duration (e.g., 7, 14, or 21 days).

-

Endpoint Analysis: At the end of the infusion period, euthanize the mice and collect tissues for analysis.

Assessment of Cardiac Hypertrophy

Echocardiography

Echocardiography is a non-invasive method to assess cardiac structure and function.

Protocol:

-

Anesthetize the mouse lightly with isoflurane (1-2%), maintaining a heart rate of 400-500 bpm to ensure physiological relevance.

-

Secure the mouse to a heated platform in a supine position.

-

Use a high-frequency ultrasound system (e.g., VisualSonics Vevo series) with a linear array transducer (30-40 MHz).

-